molecular formula C8H3F4NO B14123752 Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Cat. No.: B14123752
M. Wt: 205.11 g/mol
InChI Key: KSRVTQCJDQRRDX-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: is an aromatic organic compound with the molecular formula C8H5F2NO . It is a derivative of benzonitrile, where the benzene ring is substituted with difluoromethoxy and difluoro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent like dimethylformamide (DMF). The reaction typically occurs at elevated temperatures (around 135°C) and yields benzonitrile derivatives .

Industrial Production Methods: In industrial settings, the synthesis of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents to facilitate the reaction, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, benzonitrile derivatives are used in the production of dyes, resins, and polymers. They are also employed as solvents and intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

2-(difluoromethoxy)-4,5-difluorobenzonitrile

InChI

InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H

InChI Key

KSRVTQCJDQRRDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)F)C#N

Origin of Product

United States

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